molecular formula C22H41NaO5S B14143942 Sodium butyl 8-sulphonatooleate CAS No. 68039-10-1

Sodium butyl 8-sulphonatooleate

Cat. No.: B14143942
CAS No.: 68039-10-1
M. Wt: 440.6 g/mol
InChI Key: YPAGQTYPCZFMHF-KLSJZZFUSA-M
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Description

Sodium butyl 8-sulphonatooleate is an organic compound with the chemical formula C22H42O5S.Na. It is a surfactant, meaning it has the ability to reduce the surface tension of liquids, making it useful in various industrial and scientific applications. This compound contains a sulfonic acid group (-SO3H) and is known for its amphiphilic properties, which allow it to interact with both hydrophobic and hydrophilic substances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium butyl 8-sulphonatooleate can be synthesized through an esterification process. Initially, 1-octanol is reacted with p-toluenesulfonic acid to produce benzyl p-toluenesulfonate. This intermediate is then reacted with sodium hydroxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium butyl 8-sulphonatooleate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted sulfonates .

Scientific Research Applications

Sodium butyl 8-sulphonatooleate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium butyl 8-sulphonatooleate involves its interaction with molecular targets such as cell membranes and proteins. The sulfonic acid group allows it to bind to hydrophilic regions, while the butyl group interacts with hydrophobic regions. This dual interaction facilitates the compound’s surfactant properties, enabling it to reduce surface tension and enhance the solubility of various substances .

Comparison with Similar Compounds

Uniqueness: Sodium butyl 8-sulphonatooleate is unique due to its specific molecular structure, which provides distinct amphiphilic properties. Its ability to interact with both hydrophobic and hydrophilic substances makes it particularly versatile in various applications .

Properties

CAS No.

68039-10-1

Molecular Formula

C22H41NaO5S

Molecular Weight

440.6 g/mol

IUPAC Name

sodium;(E)-1-butoxy-1-oxooctadec-9-ene-8-sulfonate

InChI

InChI=1S/C22H42O5S.Na/c1-3-5-7-8-9-10-11-14-17-21(28(24,25)26)18-15-12-13-16-19-22(23)27-20-6-4-2;/h14,17,21H,3-13,15-16,18-20H2,1-2H3,(H,24,25,26);/q;+1/p-1/b17-14+;

InChI Key

YPAGQTYPCZFMHF-KLSJZZFUSA-M

Isomeric SMILES

CCCCCCCC/C=C/C(CCCCCCC(=O)OCCCC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CC(CCCCCCC(=O)OCCCC)S(=O)(=O)[O-].[Na+]

physical_description

Liquid

Origin of Product

United States

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